6-Bromopyridine-3-sulfonyl fluoride is an organofluorine compound characterized by the presence of a bromine atom, a pyridine ring, and a sulfonyl fluoride functional group. The molecular formula for this compound is C₅H₄BrFNO₂S, with a molecular weight of approximately 232.06 g/mol. The sulfonyl fluoride group is known for its reactivity, particularly in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.
The biological activity of 6-Bromopyridine-3-sulfonyl fluoride has been explored in various studies. It exhibits potential as an inhibitor of specific enzymes and receptors due to its ability to form stable covalent bonds with nucleophilic sites in proteins. For instance, compounds with similar structures have shown promise as selective estrogen receptor modulators and in targeting other biological pathways related to cancer and inflammation .
Several methods have been developed for synthesizing 6-Bromopyridine-3-sulfonyl fluoride:
6-Bromopyridine-3-sulfonyl fluoride finds applications in various fields:
Interaction studies involving 6-Bromopyridine-3-sulfonyl fluoride have focused on its reactivity with biological macromolecules. Research indicates that it can selectively modify proteins through covalent bonding, influencing their activity and function. Such interactions are crucial for understanding its mechanism of action as a pharmaceutical agent .
Several compounds share structural similarities with 6-Bromopyridine-3-sulfonyl fluoride. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Chloropyridine-3-sulfonyl fluoride | Chlorine instead of bromine | Higher electrophilicity due to chlorine's properties |
| 4-Fluorobenzenesulfonyl fluoride | Aromatic ring with fluorine | More stable under certain conditions |
| Pyridine-2-sulfonyl fluoride | Sulfonyl group attached to pyridine | Different reactivity profile due to position of substituent |
The uniqueness of 6-Bromopyridine-3-sulfonyl fluoride lies in its specific combination of bromine substitution and pyridine positioning, which influences both its reactivity and biological interactions.
Electrophilic fluorination represents a significant approach for the synthesis of 6-bromopyridine-3-sulfonyl fluoride, offering selective introduction of fluorine atoms into the molecular framework [1]. This methodology typically involves the use of electrophilic fluorinating agents that can transfer fluorine to nucleophilic sites within the bromopyridine scaffold [2]. The process generally begins with the formation of a sulfonyl intermediate that subsequently undergoes fluorination to yield the desired sulfonyl fluoride product [3].
Silver(II) fluoride has emerged as a particularly effective reagent for the electrophilic fluorination of pyridine derivatives, including bromopyridines [1]. This reagent enables site-selective fluorination at positions adjacent to nitrogen in the pyridine ring, which can be leveraged in the synthesis of 6-bromopyridine-3-sulfonyl fluoride [1]. The reactions typically proceed at ambient temperature within relatively short timeframes, offering practical advantages for laboratory-scale synthesis [1].
The mechanism of electrophilic fluorination in these systems involves the initial coordination of the fluorinating agent to the pyridine nitrogen, followed by fluorine transfer to the desired position [2]. This pathway bears similarities to classic pyridine amination reactions but has been adapted specifically for fluorination purposes [1]. The presence of the bromine substituent at the 6-position influences the electronic distribution within the pyridine ring, affecting the regioselectivity of the fluorination process [2].
Electrochemical fluorination represents another electrophilic approach that has been applied to pyridine derivatives [2]. This method involves the use of electrical current to generate highly reactive fluorinating species in situ, which then react with the substrate [2]. While this approach has been demonstrated for alkyl-substituted pyridines, its application to bromopyridine derivatives requires careful optimization of reaction conditions to prevent unwanted side reactions [2].
| Fluorinating Agent | Reaction Conditions | Yield Range (%) | Key Advantages |
|---|---|---|---|
| Silver(II) fluoride | Ambient temperature, 1-2 hours | 75-95 | High selectivity, mild conditions |
| Electrochemical methods | Variable voltage, specialized electrolytes | 40-80 | No external fluorinating agent required |
| Thionyl fluoride | 50-80°C, 1-3 hours | 65-90 | Readily available reagent |
| Xtalfluor-E | Room temperature to 60°C, 2-6 hours | 70-85 | Bench-stable solid reagent |
Nucleophilic substitution strategies offer an alternative approach for the synthesis of 6-bromopyridine-3-sulfonyl fluoride, typically involving the displacement of a leaving group by a fluoride nucleophile [4]. These methods often begin with the preparation of a suitable precursor, such as a sulfonyl chloride or other activated sulfonate derivative, which then undergoes nucleophilic substitution with a fluoride source [3].
The nucleophilic substitution at the sulfonyl center exhibits distinct mechanistic features compared to carbon-centered substitutions [4]. Theoretical studies have revealed that these reactions proceed through transition states involving substantial charge transfer interactions, which provide greater stabilization energy compared to analogous carbon-centered processes [4]. This enhanced stabilization is primarily attributed to the strong electropositive nature of the sulfur center [4].
For the synthesis of 6-bromopyridine-3-sulfonyl fluoride, the nucleophilic substitution typically begins with the conversion of a sulfonic acid or sulfonate salt derivative of 6-bromopyridine to the corresponding sulfonyl chloride [5]. This intermediate then undergoes fluorination through reaction with an appropriate fluoride source [5]. Potassium fluoride, potassium hydrogen fluoride, and tetrabutylammonium fluoride are commonly employed as fluoride sources for this transformation [3].
Recent advances in nucleophilic substitution strategies have focused on developing milder and more efficient protocols [6]. One notable approach involves the use of tetrabutylammonium tetra(tert-butyl alcohol) coordinated fluoride, which offers improved solubility in organic solvents and reduced hygroscopicity compared to conventional fluoride sources [7]. This reagent has demonstrated effectiveness in the conversion of sulfonyl chlorides to sulfonyl fluorides under mild conditions [7].
Another innovative strategy involves the direct conversion of sulfonamides to sulfonyl fluorides through a deaminochlorination-fluorination sequence [7]. This approach utilizes pyrilium salts for the activation of the sulfonamide, followed by reaction with magnesium chloride and potassium fluoride [7]. This method is particularly valuable when starting from readily available sulfonamide precursors [7].
| Fluoride Source | Precursor | Reaction Conditions | Yield Range (%) |
|---|---|---|---|
| Potassium fluoride | Sulfonyl chloride | DMF, 60-80°C, 2-4 hours | 65-85 |
| Potassium hydrogen fluoride | Sulfonic acid | Mechanochemical, 25 Hz, 90 min | 70-90 |
| TBAF(t-BuOH)₄ | Sulfonyl chloride | THF, room temperature, 1-3 hours | 75-95 |
| Calcium triflimide/KF | Sulfonate salt | t-amylOH, 40-60°C, 4-6 hours | 80-90 |
Metal-catalyzed synthesis pathways represent sophisticated approaches for the preparation of 6-bromopyridine-3-sulfonyl fluoride, leveraging transition metal catalysis to enable transformations that would be challenging through conventional methods [8]. These strategies often involve the functionalization of bromopyridine precursors through cross-coupling reactions, followed by introduction of the sulfonyl fluoride moiety [9].
Palladium catalysis has emerged as a particularly valuable tool for the functionalization of bromopyridine derivatives [9]. The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes, enables the formation of carbon-carbon bonds between bromopyridines and various boronic acid derivatives [10]. This approach can be utilized to introduce functional groups that can be subsequently transformed into the sulfonyl fluoride moiety [10]. For instance, coupling reactions with appropriate boronic acid derivatives containing sulfur-based functional groups provide intermediates that can be oxidized and fluorinated to yield the desired sulfonyl fluoride product [10].
The metal-catalyzed functionalization of bromopyridines often exhibits high selectivity and tolerance for various functional groups [11]. In the context of 6-bromopyridine derivatives, palladium-catalyzed cross-coupling reactions typically occur selectively at the carbon-bromine bond, preserving other functional groups present in the molecule [11]. This selectivity is crucial for the synthesis of complex molecules like 6-bromopyridine-3-sulfonyl fluoride [11].
Recent advances in metal-catalyzed synthesis have explored the use of alternative transition metals, such as copper and nickel, which offer complementary reactivity patterns and potentially lower costs compared to palladium-based systems [12]. Copper-catalyzed processes have shown particular promise for the functionalization of heterocyclic compounds, including bromopyridines [12]. These methods often operate under milder conditions and exhibit enhanced functional group compatibility [12].
Metal-catalyzed direct sulfonylation represents another promising approach for the synthesis of sulfonyl fluorides [8]. This strategy involves the direct introduction of a sulfonyl group through metal-catalyzed C-H activation, followed by fluorination to yield the sulfonyl fluoride [8]. While this approach has been demonstrated for various aromatic systems, its application to bromopyridines requires careful optimization to achieve the desired regioselectivity [8].
| Metal Catalyst | Reaction Type | Key Conditions | Yield Range (%) |
|---|---|---|---|
| Pd₂(dba)₃/Phosphine ligands | Suzuki-Miyaura coupling | THF/H₂O, K₃PO₄, 60-80°C, 12-24h | 70-90 |
| Pd(OAc)₂/Phosphine ligands | Siloxane-based coupling | TBAT, THF, 50-70°C, 8-16h | 65-85 |
| Cu(I) salts | Directed C-H sulfonylation | DMSO, oxidant, 80-100°C, 24-48h | 55-75 |
| Ni(COD)₂/Bipyridine | Cross-coupling with sulfur nucleophiles | DMF, base, 60-80°C, 12-24h | 60-80 |
The optimization of solvent systems and reaction conditions plays a crucial role in the efficient synthesis of 6-bromopyridine-3-sulfonyl fluoride, significantly influencing reaction rates, selectivity, and overall yields [13]. The selection of appropriate solvents and conditions must account for the unique reactivity patterns of both the bromopyridine scaffold and the sulfonyl fluoride functionality [13].
For nucleophilic fluorination reactions involving sulfonyl chloride intermediates, polar aprotic solvents such as dimethylformamide, acetonitrile, and tetrahydrofuran have demonstrated particular effectiveness [14]. These solvents facilitate the dissolution of fluoride sources while enhancing their nucleophilicity through reduced solvation [14]. Comparative studies have revealed that t-amylOH and t-butanol often provide superior yields in sulfonyl fluoride synthesis compared to other common solvents [14]. For instance, reactions conducted in t-amylOH have achieved yields of up to 88%, significantly outperforming reactions in dimethylformamide (13%) and acetonitrile (42%) [14].
Temperature control represents another critical parameter in the optimization of these reactions [15]. While elevated temperatures can accelerate reaction rates, they may also promote unwanted side reactions or decomposition of sensitive intermediates [15]. For the synthesis of sulfonyl fluorides, moderate temperatures typically ranging from room temperature to 80°C have proven optimal, depending on the specific synthetic approach employed [15].
The concentration of reactants and the stoichiometric ratios between the substrate, fluorinating agent, and any additives significantly impact reaction outcomes [15]. Optimization studies have demonstrated that slight excesses of fluorinating agents (typically 1.4-2.0 equivalents) often provide optimal results [13]. Additionally, the inclusion of specific additives, such as bases or phase-transfer catalysts, can dramatically enhance reaction efficiency [13].
Recent advances in reaction optimization have explored alternative reaction media and conditions [13]. Mechanochemical approaches, involving the use of ball mills for solvent-free or minimal-solvent reactions, have shown promise for the synthesis of sulfonyl fluorides [13]. These methods offer environmental advantages while potentially enhancing reaction rates through mechanical activation [13].
| Solvent | Temperature Range (°C) | Fluorinating Agent | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| t-amylOH | 25-40 | Ca(NTf₂)₂/KF | 88 | 4-6 |
| t-BuOH | 30-50 | Ca(NTf₂)₂/KF | 87 | 4-6 |
| i-PrOH | 40-60 | Ca(NTf₂)₂/KF | 71 | 5-8 |
| H₂O | 60-80 | KHF₂ | 63 | 6-10 |
| MeCN | 50-70 | TBAF | 42 | 8-12 |
| DMF | 70-90 | KF | 13 | 10-16 |
The optimization of reaction conditions also extends to the control of pH and the management of potential side reactions [15]. For instance, the presence of water can lead to hydrolysis of both the sulfonyl fluoride product and reaction intermediates [15]. Therefore, anhydrous conditions are often essential for achieving high yields [15]. Similarly, the control of pH through the addition of appropriate buffers or bases can prevent unwanted protonation or deprotonation events that might interfere with the desired reaction pathway [15].
The purification of 6-bromopyridine-3-sulfonyl fluoride presents unique challenges due to the reactivity of the sulfonyl fluoride moiety and the potential presence of structurally similar impurities [16]. Effective purification strategies are essential for obtaining high-purity material and maximizing overall yields [16].
Column chromatography represents one of the most widely employed purification techniques for sulfonyl fluorides, including 6-bromopyridine-3-sulfonyl fluoride [16]. The selection of appropriate stationary phases and eluent systems is critical for achieving effective separation [16]. Silica gel chromatography using carefully optimized solvent mixtures has proven particularly effective [16]. For instance, n-hexane/ethyl acetate mixtures at ratios ranging from 300:1 to 400:1 have been successfully employed for the purification of various aryl sulfonyl fluorides [16]. For more polar derivatives, such as those containing pyridine rings, slightly more polar eluent systems may be required [16].
Recent advances in purification methodology have focused on developing more sustainable approaches that minimize solvent usage and waste generation [13]. Mechanochemical synthesis protocols have been coupled with optimized purification methods that require only small quantities of solvent and silica gel, significantly enhancing the environmental profile of the overall process [13]. These methods have demonstrated effectiveness for the purification of various sulfonyl fluorides, suggesting potential applicability to 6-bromopyridine-3-sulfonyl fluoride [13].
Recrystallization represents another valuable purification strategy, particularly for compounds that readily form crystalline solids [16]. The selection of appropriate solvent systems for recrystallization depends on the specific properties of the target compound and its impurities [16]. For bromopyridine derivatives, solvent systems such as ethanol/water, acetone/hexane, or toluene/hexane have demonstrated effectiveness [16].
| Purification Method | Solvent System | Recovery Rate (%) | Purity Achieved (%) |
|---|---|---|---|
| Silica gel chromatography | n-hexane/EtOAc (300:1 to 400:1) | 85-95 | >98 |
| Recrystallization | EtOH/H₂O or acetone/hexane | 70-85 | >99 |
| Mechanochemical synthesis with minimal purification | Minimal solvent usage | 80-90 | >95 |
| Supercritical fluid chromatography | CO₂/MeOH with NH₃ additive | 90-98 | >99 |
Yield maximization strategies extend beyond purification to encompass the entire synthetic process [13]. The careful control of reaction parameters, as discussed in the previous section, plays a crucial role in minimizing side reactions and maximizing the formation of the desired product [13]. Additionally, the development of one-pot or telescoped processes, where multiple transformations are conducted without isolation of intermediates, can significantly enhance overall efficiency and yields [13].
The crystallographic structure of 6-bromopyridine-3-sulfonyl fluoride reveals characteristic bond lengths and angles that reflect the electronic distribution within the molecule [1]. The pyridine ring maintains planarity consistent with aromatic sp² hybridization, while the sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur center [2]. The compound features a pyridine ring substituted at the 3-position with a sulfonyl fluoride group and at the 6-position with a bromine atom [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃BrFNO₂S | [1] |
| Molecular Weight (g/mol) | 240.05 | [1] |
| Standard InChI | InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | [1] |
| Standard InChI Key | MHWWGFYXAIQYFV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)F)Br | [1] |
Computational studies on related pyridine sulfonyl fluorides indicate that the sulfonyl fluoride group exhibits characteristic sulfur-oxygen bond lengths of approximately 1.45 Å and sulfur-fluorine bond lengths of 1.54-1.58 Å [3] [4]. The electron-withdrawing nature of both the bromine substituent and the sulfonyl fluoride group creates significant electronic polarization within the aromatic system [2]. X-ray crystallography data for analogous compounds reveal that the dihedral angle between the sulfonyl group and the pyridine ring typically ranges from 15-25°, indicating moderate conjugation between these moieties [5].
The crystal packing is stabilized through intermolecular interactions including halogen bonding involving the bromine atom and dipole-dipole interactions between the sulfonyl fluoride groups [2]. The planar geometry of the pyridine ring facilitates π-π stacking interactions in the solid state, contributing to the overall crystal stability [3].
The nuclear magnetic resonance spectroscopic characteristics of 6-bromopyridine-3-sulfonyl fluoride can be predicted based on established patterns for analogous pyridine sulfonyl fluoride derivatives [6] [7]. The proton nuclear magnetic resonance spectrum is expected to exhibit three distinct aromatic signals corresponding to the pyridine ring protons [6].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-2 | 8.8-9.0 | singlet | [6] |
| H-4 | 8.4-8.6 | doublet | [6] |
| H-5 | 7.5-7.8 | doublet | [6] |
The downfield chemical shifts reflect the strong deshielding effects of both the electronegative bromine and the electron-withdrawing sulfonyl fluoride group [6]. Comparison with 6-fluoropyridine-3-sulfonyl fluoride shows similar deshielding patterns, with H-2 appearing at δ 8.78 ppm and H-4 at δ 8.32 ppm [6].
Fluorine-19 nuclear magnetic resonance spectroscopy provides diagnostic information about the sulfonyl fluoride functional group [8] [9]. The sulfonyl fluoride fluorine typically resonates between +50 to +70 ppm relative to trichlorofluoromethane, consistent with the highly deshielded nature of fluorine bound to the sulfur(VI) center [8]. This chemical shift range is characteristic of aromatic sulfonyl fluorides and distinguishes them from aliphatic analogs [9].
Carbon-13 nuclear magnetic resonance analysis reveals the electronic effects of the substituents on the pyridine carbons [1]. The carbon bearing the sulfonyl fluoride group appears significantly downfield (δ ~130-140 ppm) due to the electron-withdrawing effect of the sulfonyl moiety [1]. The bromine-bearing carbon exhibits a characteristic upfield shift relative to unsubstituted pyridine due to the heavy atom effect [7].
Infrared spectroscopy of 6-bromopyridine-3-sulfonyl fluoride exhibits characteristic absorption bands that reflect the functional groups present in the molecule [10] [11]. The sulfonyl fluoride group produces strong, diagnostic absorption frequencies that distinguish it from other sulfur-containing functional groups [10].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| S=O asymmetric stretch | 1360-1390 | Strong | [10] |
| S=O symmetric stretch | 1140-1180 | Strong | [10] |
| S-F stretch | 740-780 | Medium-Strong | [10] |
| C-H aromatic | 3050-3100 | Medium | [11] |
| C=C aromatic | 1475-1600 | Medium-Weak | [11] |
| C-Br stretch | 650-750 | Medium | [11] |
The sulfonyl fluoride group displays two characteristic sulfur-oxygen stretching vibrations due to the asymmetric and symmetric modes of the tetrahedral SO₂F unit [10]. These absorptions appear at significantly higher frequencies compared to sulfonyl chlorides, reflecting the stronger sulfur-oxygen bonds in the fluoride analog [10]. The sulfur-fluorine stretch appears as a medium-intensity band in the 740-780 cm⁻¹ region, which is diagnostic for the SO₂F functional group [10].
Aromatic carbon-carbon stretching vibrations appear in the typical region for substituted pyridines (1475-1600 cm⁻¹), while aromatic carbon-hydrogen stretches occur at 3050-3100 cm⁻¹ [11]. The carbon-bromine stretching vibration appears as a medium-intensity absorption in the 650-750 cm⁻¹ region [11].
Mass spectrometric analysis of 6-bromopyridine-3-sulfonyl fluoride under electron ionization conditions reveals characteristic fragmentation pathways that provide structural information [12] [13] [14]. The molecular ion peak appears at m/z 240, though with relatively low intensity (5-15%) due to the instability of the ionized molecule [13].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|
| 240 [M]⁺ | 5-15 | Molecular ion peak |
| 221 [M-F]⁺ | 10-25 | Loss of fluorine |
| 158 [M-SO₂F]⁺ | 40-60 | Loss of sulfonyl fluoride group |
| 143 [M-Br-F]⁺ | 20-35 | Loss of bromine and fluorine |
| 79 [Br]⁺ | 30-50 | Bromine cation |
| 64 [SO₂]⁺ | 25-40 | Sulfur dioxide fragment |
| 48 [SO]⁺ | 15-30 | Sulfur monoxide fragment |
The base peak typically corresponds to the loss of the sulfonyl fluoride group (m/z 158), yielding the 6-bromopyridine cation [13]. This fragmentation pattern is characteristic of aromatic sulfonyl fluorides, where the carbon-sulfur bond cleavage occurs preferentially due to the stability of the resulting aromatic cation [12].
Secondary fragmentation involves the loss of fluorine from various precursor ions, reflecting the relatively weak sulfur-fluorine bond compared to sulfur-oxygen bonds [13]. The bromine cation (m/z 79) appears as a significant fragment, consistent with the tendency of halogenated aromatics to lose halogen atoms under electron ionization conditions [14].
Tandem mass spectrometry reveals additional fragmentation pathways, including the sequential loss of sulfur oxides (SO₂ and SO) from sulfonyl-containing fragments [13]. These patterns are valuable for structural confirmation and distinguish 6-bromopyridine-3-sulfonyl fluoride from its regioisomers [14].
The thermodynamic stability of 6-bromopyridine-3-sulfonyl fluoride reflects the inherent robustness of the sulfonyl fluoride functional group combined with the aromatic pyridine framework [15] [16] [17]. Sulfonyl fluorides exhibit remarkable resistance to hydrolysis under physiological conditions, with half-lives extending into days or weeks at neutral pH [16] [18].
| Compound | Decomposition Temperature (°C) | Hydrolysis Half-life (pH 7.4, 37°C) | Thermal Stability Ranking |
|---|---|---|---|
| 6-Bromopyridine-3-sulfonyl fluoride | Predicted: >200 | Predicted: 24-48 hours | High |
| Sulfuryl fluoride (SO₂F₂) | 217.78 (boiling point) | Very slow | Moderate |
| Pyridine-2-sulfonyl fluoride | Stable up to 130 | ~48 hours | High |
| Benzenesulfonyl fluoride | >200 | 12-24 hours | Moderate |
Thermal decomposition studies on related pyridine sulfonyl fluorides indicate that these compounds maintain structural integrity up to temperatures exceeding 200°C [17] [4]. The thermal stability arises from the strength of the sulfur-fluorine bond (approximately 327 kJ/mol) and the aromatic stabilization of the pyridine ring [15] [17].
Hydrolysis kinetics under aqueous conditions proceed through nucleophilic attack at the sulfur center, with the rate depending on pH, temperature, and the electronic nature of the aromatic substituents [16] [19]. The electron-withdrawing bromine substituent enhances the electrophilicity of the sulfur center, potentially increasing hydrolysis rates compared to unsubstituted analogs [19]. However, the overall hydrolysis rate remains slow compared to other electrophilic functional groups, with half-lives measured in hours to days rather than minutes [16].
Decomposition kinetics follow first-order kinetics with respect to the sulfonyl fluoride concentration [20]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, consistent with the breaking of the carbon-sulfur bond as the rate-determining step [20]. Under extreme conditions (>300°C), decomposition may proceed through multiple pathways including desulfonylation, defluorination, and pyrolysis of the aromatic ring [20].